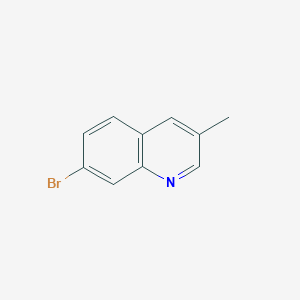

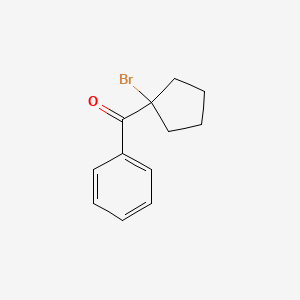

![molecular formula C20H21N3O7S B2445121 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 1105216-08-7](/img/structure/B2445121.png)

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

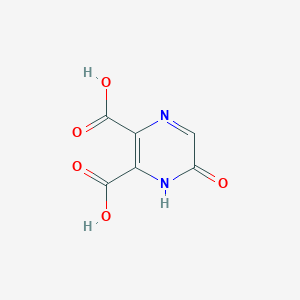

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.

BenchChem offers high-quality 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure and Thermodynamics

- The compound has been used in the study of crystal structures and thermodynamic properties. A derivative, coupled with a benzimidazole moiety, was prepared, and its crystal structure was analyzed, revealing a triclinic, P-1 space group. Quantum chemical computations and thermodynamic properties were also studied to determine the nature of the derivative (Zeng, Wang, & Zhang, 2021).

Photodynamic Therapy and Photosensitization

- The compound's derivatives have been explored in the context of photodynamic therapy, particularly for cancer treatment. A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated potential for Type II photosensitizers in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking

- Derivatives of the compound have been synthesized and characterized for enzyme inhibition and molecular docking studies. These studies included evaluations of the effects on various enzyme activities, providing insights into potential pharmaceutical applications (Alyar et al., 2019).

Anticancer Activity and ADMET Studies

- Research on the compound's derivatives has also included anticancer activity analysis and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. This research aims to develop new anticancer compounds with high selectivity (Karakuş et al., 2018).

Luminescence and Antibacterial Properties

- Studies have been conducted on modified derivatives of the compound to investigate their luminescence and antibacterial properties. These studies involve structural characterization and exploration of potential antibacterial applications (Feng et al., 2021).

Carbonic Anhydrase Inhibitory Properties

- Research on isoxazole-containing sulfonamides, related to this compound, has revealed potent inhibitory properties against carbonic anhydrase II and VII. This suggests potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as the 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

Based on its structural similarity to the aforementioned 3,9-diazaspiro[55]undecane-based compounds, it may also act as a competitive antagonist at the GABAAR, thereby inhibiting the action of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system .

Propiedades

IUPAC Name |

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-13-11-17(22-30-13)23-31(26,27)15-7-5-14(6-8-15)21-12-16-18(24)28-20(29-19(16)25)9-3-2-4-10-20/h5-8,11-12,21H,2-4,9-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLVAVUEUXANRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

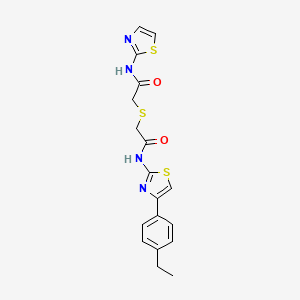

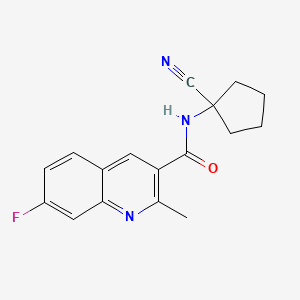

![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)

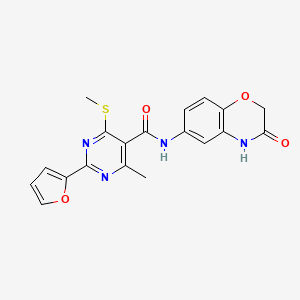

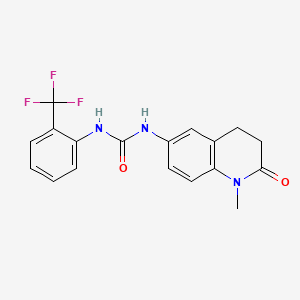

![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)

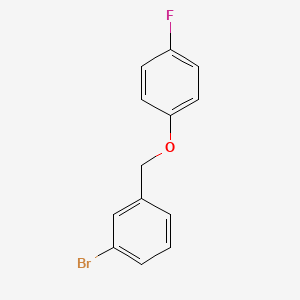

![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)

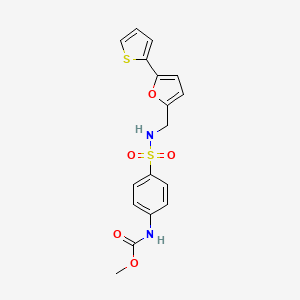

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)